molecular formula C17H12ClN3O2 B608482 LAU159 CAS No. 2055050-87-6

LAU159

Cat. No.: B608482
CAS No.: 2055050-87-6
M. Wt: 325.752
InChI Key: WQYIIWQWPXNTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

LAU159 interacts with the α1β3 GABA(A) receptor, a type of GABA receptor. The interaction between this compound and the α1β3 GABA(A) receptor is characterized by an EC50 of 2.2 μM . This interaction enhances the function of the receptor, leading to increased inhibitory neurotransmission .

Cellular Effects

This compound, through its modulation of the α1β3 GABA(A) receptor, can influence various cellular processes. By enhancing inhibitory neurotransmission, it can affect cell signaling pathways and gene expression related to neurotransmission. Additionally, it can influence cellular metabolism by affecting the function of neurons .

Molecular Mechanism

This compound acts as a positive allosteric modulator of the α1β3 GABA(A) receptor . This means that it binds to a site on the receptor different from the active site, and enhances the receptor’s response to its ligand, GABA. This results in increased inhibitory neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LAU159 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

LAU159 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LAU159

This compound is unique due to its high selectivity for the alpha1beta3 subunit combination of gamma-aminobutyric acid type A receptors. This selectivity allows for more targeted studies and potential therapeutic applications with fewer side effects compared to less selective compounds .

Properties

IUPAC Name

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDEKQVYZRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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